molecular formula C24H19NO B430728 (2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE

(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE

Cat. No.: B430728
M. Wt: 337.4g/mol
InChI Key: SNJLKRWHUXYTJF-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is a complex organic compound that features a carbazole moiety linked to a naphthalenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves the condensation of 9-methyl-9H-carbazole-3-carbaldehyde with 3,4-dihydro-1(2H)-naphthalenone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Introduction of halogens or other functional groups on the carbazole ring.

Scientific Research Applications

(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The carbazole moiety is known for its ability to intercalate with DNA, potentially leading to anticancer effects. In materials science, the compound’s electronic properties are exploited for charge transport and light-emitting applications .

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-9H-carbazol-3-yl derivatives: These compounds share the carbazole core and exhibit similar electronic properties.

    3,4-dihydro-1(2H)-naphthalenone derivatives: These compounds share the naphthalenone structure and are used in similar synthetic applications.

Uniqueness

(2E)-2-[(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is unique due to the combination of the carbazole and naphthalenone moieties, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .

Properties

Molecular Formula

C24H19NO

Molecular Weight

337.4g/mol

IUPAC Name

(2E)-2-[(9-methylcarbazol-3-yl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C24H19NO/c1-25-22-9-5-4-8-20(22)21-15-16(10-13-23(21)25)14-18-12-11-17-6-2-3-7-19(17)24(18)26/h2-10,13-15H,11-12H2,1H3/b18-14+

InChI Key

SNJLKRWHUXYTJF-NBVRZTHBSA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/3\CCC4=CC=CC=C4C3=O)C5=CC=CC=C51

SMILES

CN1C2=C(C=C(C=C2)C=C3CCC4=CC=CC=C4C3=O)C5=CC=CC=C51

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C3CCC4=CC=CC=C4C3=O)C5=CC=CC=C51

Origin of Product

United States

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